2-(2-Bromoethyl)-5-fluoropyridine
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Overview
Description
2-(2-Bromoethyl)-5-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom attached to an ethyl group at the second position and a fluorine atom at the fifth position of the pyridine ring
Preparation Methods
The synthesis of 2-(2-Bromoethyl)-5-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 5-fluoropyridine with 2-bromoethanol in the presence of a strong acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the product .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. These methods often utilize automated systems to handle the reagents and monitor the reaction progress.
Chemical Reactions Analysis
2-(2-Bromoethyl)-5-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form different derivatives, such as alcohols, using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative.
Scientific Research Applications
2-(2-Bromoethyl)-5-fluoropyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)-5-fluoropyridine involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong bonds with various biological molecules, influencing their function. For example, the compound may inhibit enzymes by binding to their active sites or disrupt cellular processes by interacting with DNA or proteins .
Comparison with Similar Compounds
2-(2-Bromoethyl)-5-fluoropyridine can be compared with other halogenated pyridines, such as:
2-(2-Bromoethyl)-3-fluoropyridine: Similar structure but with the fluorine atom at the third position, which may result in different reactivity and biological activity.
2-(2-Chloroethyl)-5-fluoropyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H7BrFN |
---|---|
Molecular Weight |
204.04 g/mol |
IUPAC Name |
2-(2-bromoethyl)-5-fluoropyridine |
InChI |
InChI=1S/C7H7BrFN/c8-4-3-7-2-1-6(9)5-10-7/h1-2,5H,3-4H2 |
InChI Key |
IXLOQRVUMXNWFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1F)CCBr |
Origin of Product |
United States |
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